![molecular formula C20H28FN3O2 B2448707 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 953137-69-4](/img/structure/B2448707.png)
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Binge Eating
Research by Piccoli et al. (2012) investigated the role of orexin-1 receptor mechanisms in compulsive food consumption using selective antagonists in a binge eating model in rats. This study suggests that selective antagonism at the orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Neuroprotective Drug Potential
A study by Iwamoto and Kita (2006) on "YM-244769", a novel Na+/Ca2+ exchange inhibitor, demonstrated its potential as a neuroprotective drug. This research highlighted the pharmacological properties of YM-244769, suggesting its therapeutic potential for protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).
Antipsychotic Potential of 5-HT2A Receptor Inverse Agonists
Vanover et al. (2006) explored the pharmacological properties of ACP-103, a novel 5-hydroxytryptamine2A receptor inverse agonist, indicating its potential as an antipsychotic agent. This compound showed potent inverse agonist activity and demonstrated a behavioral pharmacological profile consistent with utility as an antipsychotic agent (Vanover et al., 2006).
COX-2 Inhibition for Pain Management
Hashimoto et al. (2002) synthesized and evaluated a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as cyclooxygenase-2 (COX-2) inhibitors, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522. This inhibitor is in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the therapeutic potential of selective COX-2 inhibition (Hashimoto et al., 2002).
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2/c21-17-7-5-15(6-8-17)13-22-19(25)20(26)23-14-16-9-11-24(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKMQHKKPIHWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.